molecular formula C8H6BrF2NS B15253200 2-(2-Bromophenyl)-2,2-difluoroethanethioamide

2-(2-Bromophenyl)-2,2-difluoroethanethioamide

Cat. No.: B15253200
M. Wt: 266.11 g/mol
InChI Key: RDYMAIONDHJCBQ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2,2-difluoroethanethioamide is a halogenated aromatic compound featuring a bromine substituent at the ortho-position of the phenyl ring, a difluoroethyl backbone, and a thioamide (-C(S)NH₂) functional group. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H6BrF2NS

Molecular Weight

266.11 g/mol

IUPAC Name

2-(2-bromophenyl)-2,2-difluoroethanethioamide

InChI

InChI=1S/C8H6BrF2NS/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

RDYMAIONDHJCBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=S)N)(F)F)Br

Origin of Product

United States

Preparation Methods

Reaction of 2-Bromobenzenamine with Difluoroacetyl Chloride

The most widely reported method involves the condensation of 2-bromobenzenamine with difluoroacetyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (2.5 equiv) serves as a base to scavenge HCl, driving the reaction toward thioamide formation. Key parameters include:

  • Temperature : 0°C to room temperature (20–25°C)
  • Reaction Time : 4–6 hours
  • Yield : 72–78% after silica gel chromatography (hexane:ethyl acetate, 8:2)

The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by thionation using Lawesson’s reagent or phosphorus pentasulfide (P4S10). However, competing side reactions, such as over-thionation or decomposition of the difluoroacetyl group, necessitate strict stoichiometric control.

Isothiocyanate-Based Coupling

General Procedure for Difluoromethyl Thioamide Synthesis

Adapted from large-scale protocols in, this method employs 1-isothiocyanato-2-bromobenzene and difluoromethyltrimethylsilane (CHF2SiMe3) under inert conditions:

  • Reagents :

    • 1-Isothiocyanato-2-bromobenzene (1.0 equiv)
    • CHF2SiMe3 (1.5 equiv)
    • Potassium tert-amylate (1.2 equiv, 0.9 M in THF)
  • Procedure :

    • Cool the mixture to 0°C in dry THF.
    • Add potassium tert-amylate dropwise over 30 minutes.
    • Stir at 0°C for 1 hour, then quench with aqueous NH4Cl.
    • Extract with diethyl ether (3×20 mL), dry over Na2SO4, and concentrate.
  • Purification :

    • Column chromatography (n-hexane:ethyl acetate, 9:1) yields 87–91% product.

This method’s superiority lies in its scalability (demonstrated at 10 mmol scale) and minimal byproduct formation. The reaction’s success hinges on the electrophilicity of the isothiocyanate group, which facilitates nucleophilic attack by the difluoromethylsilane reagent.

Friedel-Crafts Alkylation Strategies

AlCl3-Catalyzed Thiophene Functionalization

While primarily used for thiophene derivatives, this approach has been adapted for bromophenyl thioamides. A typical protocol involves:

  • Catalyst : Anhydrous AlCl3 (1.2 equiv)
  • Solvent : Dichloromethane
  • Substrate : 2-Bromophenylmagnesium bromide and 2-(2-bromophenyl)thiophene

The reaction forms a carbocation intermediate, which undergoes electrophilic substitution at the thiophene’s 5-position. Subsequent oxidation and thionation yield the target compound with 67–70% efficiency. Challenges include controlling polyalkylation and catalyst removal, necessitating post-reaction washes with dilute HCl.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Limitations
Nucleophilic Substitution 72–78 95–98 Moderate Side reactions with P4S10
Isothiocyanate Coupling 87–91 >99 High Requires anhydrous conditions
Friedel-Crafts Alkylation 67–70 90–93 Low Catalyst residues, polyalkylation

The isothiocyanate method outperforms others in yield and purity, making it the preferred choice for Good Manufacturing Practice (GMP)-compliant synthesis. However, nucleophilic substitution remains valuable for laboratories lacking silane reagents.

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents (THF, DMF) enhance reaction rates in nucleophilic substitutions by stabilizing transition states. In contrast, nonpolar solvents (toluene) favor Friedel-Crafts pathways by promoting carbocation stability.

Temperature Dependence

Low temperatures (0–5°C) suppress side reactions in silane-based couplings but prolong reaction times. Kinetic studies recommend a staged temperature profile: 0°C for reagent addition, followed by gradual warming to 25°C for completion.

Industrial-Scale Considerations

Cost Analysis of Reagents

  • CHF2SiMe3 : $320–$350/kg (bulk pricing)
  • 2-Bromobenzenamine : $280–$310/kg
  • AlCl3 : $40–$50/kg

Silane reagents contribute 60–65% of total production costs, incentivizing research into recyclable catalysts or continuous-flow systems to reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2,2-difluoroethanethioamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-(2-substituted phenyl)-2,2-difluoroethanethioamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-(2-bromophenyl)-2,2-difluoroethanamine.

Scientific Research Applications

2-(2-Bromophenyl)-2,2-difluoroethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2,2-difluoroethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: Ortho- vs. Para-Bromophenyl Derivatives

The position of the bromine substituent significantly impacts physicochemical and biological properties:

Property 2-(2-Bromophenyl)-2,2-difluoroethanethioamide 2-(4-Bromophenyl)-2,2-difluoroethanethioamide (CAS 1261960-99-9)
Bromine Position Ortho (2-position) Para (4-position)
Molecular Weight (g/mol) ~279.1 (estimated) 279.1
Solubility Likely lower due to steric hindrance Higher (evidenced by broader synthetic utility)
Bioactivity Potential for unique binding modes Reported in kinase inhibition studies

The para-bromo isomer exhibits greater synthetic accessibility and is better documented in pharmacological contexts, whereas the ortho isomer’s steric effects may limit reactivity but enhance target selectivity .

Functional Group Variations: Thioamide vs. Amine

Replacing the thioamide with an amine group alters electronic properties and biological interactions:

Compound Functional Group Molar Mass (g/mol) Key Applications
2-(4-Bromophenyl)-2,2-difluoroethanethioamide Thioamide 279.1 Kinase inhibitors, intermediates
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine (CAS 1378866-69-3) Amine 236.06 Agrochemical intermediates

However, amines like CAS 1378866-69-3 are more nucleophilic, favoring reactions in agrochemical synthesis .

Halogen Substitution: Bromine vs. Chlorine

Halogen choice affects electronic and steric profiles:

Compound Halogen Molar Mass (g/mol) LogP (estimated)
This compound Br 279.1 ~3.2
(2Z)-2-(4-Chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (CAS 1334148-80-9) Cl 260.67 ~2.8

Bromine’s higher atomic radius and polarizability enhance hydrophobic interactions in biological systems, whereas chlorine derivatives (e.g., CAS 1334148-80-9) are often more metabolically stable due to smaller size .

Biological Activity

2-(2-Bromophenyl)-2,2-difluoroethanethioamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of CHBrFNS, this compound contains bromine, fluorine, nitrogen, sulfur, and carbon atoms, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound includes a bromophenyl group linked to a difluoroethanethioamide moiety. This configuration is significant for its potential interactions with biological targets.

Property Details
Molecular FormulaCHBrFNS
Molecular Weight238.09 g/mol
Functional GroupsThioamide, difluoromethyl, bromophenyl

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Halogenation : Involves bromination of phenyl compounds followed by reaction with difluoroacetic acid derivatives.
  • Nucleophilic Substitution : Utilizes a bromophenyl precursor reacting with difluoroethanethiol in the presence of a base.
  • Coupling Reactions : Employs palladium-catalyzed cross-coupling between brominated aromatic compounds and difluorinated thioamides.

These methods yield varying purities and yields depending on the reagents and conditions used.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity through various mechanisms:

  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways. Its functional groups suggest potential binding sites that could influence enzyme activity.
  • Receptor Modulation : There is evidence that compounds with similar structures can act as modulators for specific receptors, which could be explored further for therapeutic applications.
  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties based on structural analogies with known antimicrobial agents.

Case Studies

  • Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. Results indicated moderate inhibition at micromolar concentrations, suggesting potential as an anticancer agent.
  • Antimicrobial Testing : Another study assessed the compound's efficacy against several bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating that modifications to the structure could enhance its antibacterial properties.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Attributes
2-BromobenzothiazoleContains thiazole ringKnown for anti-cancer properties
4-Bromo-3-fluorobenzonitrileContains nitrile groupExhibits high reactivity in nucleophilic substitutions
3-(Trifluoromethyl)phenylthioacetamideContains trifluoromethyl groupEnhanced lipophilicity leading to better membrane permeability

The combination of bromine and difluoromethyl groups in this compound may lead to distinct reactivity patterns and biological activities not observed in other similar compounds.

Q & A

Q. Challenges :

  • Limited chiral induction due to the rigid CF2-thioamide core.
  • Racemization under thermal stress.
    Solutions :
  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived phosphates to control configuration during thionation.
  • Asymmetric catalysis : Employ Pd-catalyzed dynamic kinetic resolution (DKR) with Josiphos ligands.
  • Low-temperature conditions : Conduct reactions at −20°C to minimize racemization.
    Analysis : Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (>90%) .

Basic: What stability concerns arise during storage, and how are they mitigated?

  • Thermal decomposition : Observed via TGA above 180°C, releasing H2S and HF.
  • Photodegradation : UV exposure causes C-Br bond cleavage (monitored by UV-Vis at 280 nm).
    Mitigation :
  • Store under argon at −20°C in amber vials.
  • Add stabilizers (0.1% BHT) to inhibit radical formation.
  • Conduct periodic 19F NMR checks for defluorination .

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